molecular formula C22H28N2O2 B5151517 N,N'-1,2-ethanediylbis(2-phenylbutanamide)

N,N'-1,2-ethanediylbis(2-phenylbutanamide)

Cat. No. B5151517
M. Wt: 352.5 g/mol
InChI Key: GVDCDLKJWOHHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis(2-phenylbutanamide), commonly known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDPB is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of EDPB is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting the production of prostaglandins, EDPB can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
EDPB has been shown to have a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation, pain, and fever, and the modulation of immune system responses. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species, which are known to cause cellular damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of EDPB is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, EDPB has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful control of the concentration and exposure time is required to avoid toxicity and ensure accurate experimental results.

Future Directions

There are several future directions for the study of EDPB, including the development of new synthetic methods for the production of EDPB and its derivatives, the investigation of its potential applications in catalysis and materials science, and the further exploration of its biological activities and mechanisms of action. Additionally, the development of EDPB-based drugs for the treatment of various diseases is an area of active research, and further studies are needed to fully understand its potential therapeutic benefits.

Synthesis Methods

The synthesis of EDPB involves the reaction of 2-phenylbutyric acid with thionyl chloride to form 2-phenylbutyryl chloride, which is then reacted with ethylenediamine to produce EDPB. The reaction is carried out under anhydrous conditions and requires careful control of the reaction temperature and time to obtain high yields of the product.

Scientific Research Applications

EDPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, EDPB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-phenyl-N-[2-(2-phenylbutanoylamino)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-19(17-11-7-5-8-12-17)21(25)23-15-16-24-22(26)20(4-2)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDCDLKJWOHHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[2-(2-phenylbutanamido)ethyl]butanamide

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